Enhanced Lipophilicity and Predicted Membrane Permeability of 5-Bromo-7-fluorochroman-4-one vs. 7-Fluorochroman-4-one
5-Bromo-7-fluorochroman-4-one exhibits a consensus LogP value of 2.57 , which is approximately 0.8 log units higher than the predicted LogP for the comparator 7-fluorochroman-4-one (LogP ~1.8) [1]. This increased lipophilicity is a direct consequence of the 5-bromo substitution and is predicted to enhance passive membrane permeability and potentially improve oral bioavailability in a drug discovery context.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus LogP: 2.57 |
| Comparator Or Baseline | 7-Fluorochroman-4-one (CAS 113209-68-0): Predicted LogP ~1.8 |
| Quantified Difference | Difference: +0.77 log units (higher lipophilicity for target compound) |
| Conditions | Calculated using in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and comparative prediction for the comparator [1]. |
Why This Matters
This difference indicates a non-linear, halogenation-dependent change in physicochemical properties that cannot be achieved with the mono-fluorinated analog alone, making 5-bromo-7-fluorochroman-4-one a distinct starting point for lead optimization when enhanced lipophilicity is desired.
- [1] PubChem. (2025). 7-Fluorochroman-4-one (CID 91844826). Predicted LogP. View Source
